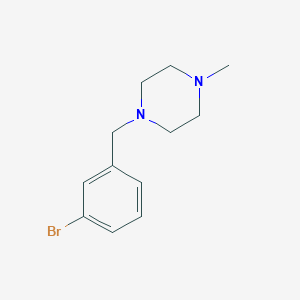
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide, also known as FLQA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on similar amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting fluorescence properties, with certain derivatives showing enhanced fluorescence emission upon forming host–guest complexes. The study by Karmakar et al. (2007) provides insight into the structural aspects and properties of these compounds, which could be foundational for understanding the applications of the compound (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Uses
Several studies have highlighted the potential therapeutic applications of compounds structurally related to "2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide." For instance, compounds with the quinazolinone base have been identified as potent antitumor agents due to their ability to inhibit VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various cancer cell lines (Riadi et al., 2021). Another study focused on the synthesis of novel quinazolinone derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promising anti-cancer potential (Chou et al., 2010).
Mechanism of Action
The mechanism of action of related compounds has been explored through various studies. For instance, oxazolidinone derivatives, which share a common acetamide functional group with the compound , have been studied for their antimicrobial properties, revealing a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996). Furthermore, the synthesis and reactions of dihaloquinolones bearing mercapto groups provide insights into the chemical behavior and potential biological interactions of these compounds (Al-Masoudi, 2003).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-15-7-9-18(12-20(15)26)27-24(29)14-30-23-13-22(16-5-3-2-4-6-16)28-21-10-8-17(25)11-19(21)23/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHQVSCGKCLFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)

